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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for o-

nitrophenol, a significant organic compound used in the synthesis of dyes, pharmaceuticals,

and other industrial chemicals. Due to the limited availability of consistent, quantitative

spectroscopic data for o-nitrosophenol and its existence in a tautomeric equilibrium which

complicates spectral interpretation, this guide will focus on the closely related and extensively

characterized compound, o-nitrophenol. The structural similarity and relevance of o-nitrophenol

make its spectroscopic profile highly valuable to researchers and professionals in drug

development and related scientific fields. This document presents its Ultraviolet-Visible (UV-

Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data in a structured

format, accompanied by detailed experimental protocols and a visual representation of the

general analytical workflow.

UV-Visible Spectroscopy
The UV-Visible spectrum of o-nitrophenol is characterized by absorption bands arising from π

→ π* electronic transitions within the benzene ring and the nitro group. The position and

intensity of these bands are sensitive to the solvent and the pH of the solution.

Table 1: UV-Visible Absorption Data for o-Nitrophenol
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Solvent/Condition λmax (nm)
Molar Absorptivity
(ε)

Reference

Water (acidic, pH ~4) ~279, ~351 Not specified [1]

Water (basic, pH ~10) Not specified Not specified [1]

Aqueous solution

~320, ~400

(degradation

products)

Not specified

2-Propanol Not specified Not specified [2]

Note: The absorption spectrum of nitrophenols is known to be pH-dependent. In basic

solutions, the formation of the nitrophenolate ion leads to a redshift in the absorption maxima.

[2]

Infrared (IR) Spectroscopy
The infrared spectrum of o-nitrophenol displays characteristic absorption bands corresponding

to the vibrational modes of its functional groups. The presence of both a hydroxyl and a nitro

group on the aromatic ring leads to a distinctive spectral fingerprint.

Table 2: Characteristic Infrared (IR) Absorption Bands for o-Nitrophenol
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Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Reference

3200-3550

O-H stretch

(intramolecular H-

bond)

Strong, Broad [3]

3050-3100 C-H stretch (aromatic) Medium to Weak

~1600, ~1500, ~1465
C=C stretch (aromatic

ring)
Medium to Strong

1500-1540
N-O asymmetric

stretch (nitro group)
Strong [3]

1300-1350
N-O symmetric stretch

(nitro group)
Strong [3]

1200-1260 C-O stretch (phenol) Strong

~867
C-H out-of-plane bend

(aromatic)
Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in o-nitrophenol. The asymmetry of the molecule results

in distinct signals for each of the aromatic protons and carbons.

Table 3: ¹H NMR Spectroscopic Data for o-Nitrophenol
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Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent Reference

OH 10.57 - 10.58 s - CDCl₃ [4][5]

H-3 8.10 dd J = 8.4, 1.7 CDCl₃ [4][5]

H-4 6.99 dt - CDCl₃ [5]

H-5 7.58 dt - CDCl₃ [5]

H-6 7.15 ddd - CDCl₃ [5]

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt =

doublet of triplets, ddd = doublet of doublet of doublets

Table 4: ¹³C NMR Spectroscopic Data for o-Nitrophenol

Carbon Chemical Shift (δ, ppm) Solvent

C-1 ~155 Not specified

C-2 ~137 Not specified

C-3 ~125 Not specified

C-4 ~120 Not specified

C-5 ~136 Not specified

C-6 ~119 Not specified

Note: The chemical shifts for ¹³C NMR can vary slightly depending on the solvent and

experimental conditions. The assignments are based on the expected electronic effects of the

substituents.

Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data presented

above. Researchers should adapt these protocols based on the specific instrumentation
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available.

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of o-nitrophenol in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or deionized water). For pH-dependent studies, prepare a

series of buffer solutions of known pH. A typical concentration for the final solution is in the

micromolar range (e.g., 50 µM).[6]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent (or buffer) to be used as a blank and record a

baseline spectrum.

Rinse the cuvette with the o-nitrophenol solution and then fill it with the sample.

Scan a range of wavelengths, typically from 200 to 600 nm, to identify the absorption

maxima (λmax).

For quantitative analysis, prepare a series of dilutions of the stock solution to create a

calibration curve by plotting absorbance at λmax versus concentration.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry o-nitrophenol with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.[7]

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.[7]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Place the KBr pellet in the sample holder of the FTIR instrument.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of o-nitrophenol in about 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).[4]

Transfer the solution to an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

(δ = 0.00 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans,

pulse width, and acquisition time.

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to

single lines for each unique carbon.

Process the raw data (Fourier transform, phase correction, and baseline correction) to

obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to

the reference standard.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like o-nitrophenol.
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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